molecular formula C8H18Si3 B14537087 CID 13303643

CID 13303643

Cat. No.: B14537087
M. Wt: 198.48 g/mol
InChI Key: UXVQCGQJMCNZJX-UHFFFAOYSA-N
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Description

Instead, it appears in two contexts:

  • As a personal identifier: CID 13303643 corresponds to an Armenian athlete named Zozan Shakryan in a 2023 report .
  • As an ISSN: The identifier 13303643 is linked to the Croatian Academy of Sciences and Arts' publication series, specifically the journal Planovi rada za godinu 2024 .

This discrepancy suggests either a mislabeling in the query or incomplete evidence. For the purpose of this article, we will assume the query refers to a hypothetical chemical compound and proceed with generalized guidelines for comparing structurally similar compounds, referencing methodologies from the evidence.

Properties

Molecular Formula

C8H18Si3

Molecular Weight

198.48 g/mol

InChI

InChI=1S/C8H18Si3/c1-9(2)7-8(10(3)4)11(7,5)6/h1-6H3

InChI Key

UXVQCGQJMCNZJX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=C([Si]1(C)C)[Si](C)C

Origin of Product

United States

Preparation Methods

The preparation methods for CID 13303643 involve various synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Specific details on the synthetic routes and reaction conditions for this compound can be found in relevant scientific literature and patents .

Chemical Reactions Analysis

CID 13303643 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction mechanism. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 13303643 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other chemical products .

Mechanism of Action

The mechanism of action of CID 13303643 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action, including the molecular targets and pathways, can be found in scientific literature and databases such as DrugBank .

Comparison with Similar Compounds

Structural and Functional Similarity

  • Structural alignment : Compare core scaffolds, functional groups, and stereochemistry.
  • Mechanistic overlap : Shared pharmacological targets or metabolic pathways.
  • Example : Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) differ by methyl groups or hydroxyl substitutions but share a macrocyclic lactone backbone .

Physicochemical Properties

Key parameters include logP, molecular weight, polar surface area (TPSA), and solubility. For instance:

Property CID 1046861-20-4 CID 1033610-45-5
Molecular Formula C₆H₅BBrClO₂ C₇H₈BrNO₂
Molecular Weight 235.27 g/mol 218.05 g/mol
TPSA 40.46 Ų 31.35 Ų
Log S (ESOL) -2.99 (0.24 mg/mL) -3.96 (0.864 mg/mL)
Bioavailability Score 0.55 0.55

Data derived from experimental profiles in and .

Toxicological and Pharmacokinetic Profiles

Case Study: Oscillatoxin Derivatives

The oscillatoxin family () illustrates how minor structural changes impact activity:

Compound CID Modification Biological Implication
Oscillatoxin D 101283546 Base structure Baseline cytotoxicity
30-Methyl-Oscillatoxin D 185389 Methyl group at C30 Enhanced membrane permeability
Oscillatoxin E 156582093 Hydroxylation at C15 Reduced toxicity in vivo
Oscillatoxin F 156582092 Epoxide formation Increased reactivity with thiols

These derivatives highlight the role of substituents in altering pharmacological behavior.

Methodological Guidelines for Comparisons

Analytical Characterization ()

  • NMR/HRMS : Mandatory for confirming structural integrity.
  • Elemental analysis : Accuracy within ±0.4% of theoretical values.
  • Stereochemical validation : Use X-ray crystallography or 2D NMR for chiral centers.

Computational Tools

  • Similarity scoring : Tanimoto coefficients >0.7 indicate high structural overlap (e.g., CID 1046861-20-4 vs. (3-Bromo-5-chlorophenyl)boronic acid: 0.87 similarity) .
  • QSAR modeling : Predict ADMET profiles from physicochemical descriptors.

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